4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

Catalog No.
S524262
CAS No.
142715-48-8
M.F
C31H37ClN4O6
M. Wt
597.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-...

CAS Number

142715-48-8

Product Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

Molecular Formula

C31H37ClN4O6

Molecular Weight

597.1 g/mol

InChI

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H

InChI Key

WWCHXVYTCMPAMV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl

Synonyms

4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine Monohydrochloride;

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Inhibition:

  • CP-100356 hydrochloride is a well-established research tool known for its ability to inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [, , ].
  • These proteins are efflux pumps located in the cell membrane that can hinder the absorption and efficacy of various therapeutic drugs [].
  • By inhibiting these pumps, CP-100356 hydrochloride allows for increased intracellular accumulation of co-administered drugs, potentially enhancing their therapeutic effects [, ].

Applications in MDR (Multidrug Resistance) Research:

  • CP-100356 hydrochloride has been widely employed in studies investigating multidrug resistance (MDR) in cancer cells [, , ].
  • MDR is a major challenge in cancer treatment, where cancer cells develop mechanisms to resist the cytotoxic effects of chemotherapeutic drugs.
  • By inhibiting P-gp and BCRP, CP-100356 hydrochloride can help researchers understand the mechanisms of MDR and explore strategies to overcome it [, ].

Specificity and Additional Activities:

  • While primarily known for P-gp and BCRP inhibition, CP-100356 hydrochloride exhibits weak inhibitory activity against the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) [, ].
  • Importantly, it does not significantly inhibit Multidrug Resistance-associated Protein 2 (MRP2) or major human cytochrome P450 enzymes, minimizing potential off-target effects [, ].

In Vitro and In Vivo Studies:

  • CP-100356 hydrochloride is primarily used in in vitro studies with cultured cells, allowing researchers to investigate its effects on drug transport and resistance mechanisms [, , ].
  • Some studies have also explored its potential in vivo using animal models, but further research is needed to fully evaluate its therapeutic potential [].

Important Note:

  • It is crucial to emphasize that CP-100356 hydrochloride is for research use only and is not approved for any clinical applications [, , ].

The compound 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride is a complex organic molecule characterized by its unique structural features, including multiple methoxy groups and an isoquinoline moiety. This compound belongs to a class of compounds that may exhibit significant biological activities due to their intricate molecular architecture. The presence of both quinazoline and isoquinoline structures suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.

CP 100356 hydrochloride is believed to inhibit P-gp and BCRP by binding to their drug-binding pockets, thereby preventing them from recognizing and effluxing chemotherapeutic drugs. This allows the drugs to accumulate in higher concentrations within cancer cells, potentially enhancing their cytotoxicity []. The exact binding modes and interactions with these efflux pumps require further investigation.

, primarily mediated by enzymes. These reactions include:

  • Oxidation-Reduction Reactions: The methoxy groups can participate in redox reactions, affecting the compound's stability and reactivity.
  • Hydrolysis: In aqueous environments, the amine groups may undergo hydrolysis, leading to the formation of different derivatives.
  • Group Transfer Reactions: The compound can act as a donor or acceptor in biochemical pathways, facilitating the transfer of functional groups necessary for metabolic processes

    Research indicates that compounds similar to this one exhibit a range of biological activities, including:

    • Antioxidant Activity: Compounds with methoxy groups often display significant antioxidant properties, neutralizing free radicals and reducing oxidative stress .
    • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Neuroprotective Effects: The isoquinoline structure is known for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of this compound can be achieved through several methods:

  • Multi-step Synthesis: Starting from readily available precursors, a series of reactions such as alkylation, reduction, and cyclization can be employed to construct the isoquinoline and quinazoline frameworks.
  • One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that simplify the synthesis process while maintaining high yields.
  • Catalytic Methods: Utilizing catalysts can enhance reaction efficiency and selectivity during the synthesis of complex structures like this compound.

The potential applications of this compound include:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific diseases.
  • Research Tools: It can serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Agricultural Chemistry: If found to possess significant bioactivity, it could be explored for use in agrochemicals.

Studies focusing on the interactions of this compound with biological macromolecules (e.g., proteins and nucleic acids) are crucial for understanding its mechanism of action. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to its target sites.
  • In Vitro Assays: These experiments evaluate the biological activity and interaction dynamics with cellular components.

Such studies help in optimizing the compound for enhanced efficacy and reduced toxicity.

Several compounds share structural features with 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridinePyridine core with phenyl groupmGluR5 antagonistFirst identified antagonist for mGluR5
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant and anti-inflammatoryNatural product with broad applications
BerberineIsoquinoline alkaloidAntimicrobial and anti-diabeticKnown for its traditional medicinal uses

This compound stands out due to its dual isoquinoline and quinazoline structure combined with specific methoxy substitutions, which may confer unique biological properties not found in simpler analogs.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

596.2401626 g/mol

Monoisotopic Mass

596.2401626 g/mol

Heavy Atom Count

42

Dates

Modify: 2023-08-15

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